YOYO-3 is derived from the cyanine dye family and is specifically designed for staining nucleic acids in fixed or dead cells. It has been extensively studied in the context of apoptosis detection and cellular imaging due to its non-toxic nature and ability to provide bright fluorescence signals in biological samples .
The synthesis of YOYO-3 involves several chemical reactions typical for the preparation of cyanine dyes. While specific detailed protocols may vary, the general approach includes:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and fluorescence properties .
The molecular structure of YOYO-3 features a dimeric configuration that enhances its binding affinity for nucleic acids. The compound's architecture includes:
The ability of YOYO-3 to form H-aggregates with DNA templates has been documented, indicating its potential for varied interactions depending on the DNA conformation .
YOYO-3 participates in several chemical interactions, primarily involving nucleic acids:
The mechanism of action for YOYO-3 primarily revolves around its ability to bind nucleic acids:
The physical and chemical properties of YOYO-3 include:
Spectral properties highlight its utility in fluorescence microscopy:
Property | Value |
---|---|
Excitation Maximum (nm) | 612 |
Emission Maximum (nm) | 631 |
Molecular Weight | 1322.73 g/mol |
Molecular Formula | C₅₃H₆₂I₄N₆O₂ |
The applications of YOYO-3 are diverse and significant in biological research:
YOYO-3 (Oxazole Red Homodimer) represents a pivotal advancement within the cyanine homodimer dye family, specifically engineered for ultrasensitive nucleic acid detection. As a far-red fluorescent probe, this bis-intercalating agent exhibits exceptional spectral properties and binding characteristics that have established its utility across diverse biophysical and biomedical research domains. Unlike cell-permeant stains, YOYO-3 remains excluded from viable cells, functioning as a selective indicator of dead or fixed cell nucleic acids while providing minimal background fluorescence in solution [2] [8].
The strategic dimerization of monomeric cyanine dyes originated in the early 1990s to overcome limitations in nucleic acid staining sensitivity. Researchers discovered that linking two cyanine chromophores via a flexible polymethine bridge created compounds with dramatically enhanced DNA affinity and fluorescence quantum yields. YOYO-3 emerged from systematic optimization of this dimeric architecture, where the oxazole red monomer (YO-PRO) served as the foundational unit. The "YOYO" nomenclature specifically denotes the homodimer of Oxazole Yellow (YO), with numerical suffixes indicating distinct spectral variants [1] [4]. This molecular engineering produced dyes with dissociation constants in the micromolar range—significantly lower than monomeric counterparts—enabling stable nucleic acid complexes resistant to electrophoretic dissociation [8].
Table 1: Evolution of Cyanine Homodimer Dyes
Dye Generation | Representative Members | Excitation/Emission Maxima (nm) | Key Advancements |
---|---|---|---|
First Generation (1992) | YOYO-1, TOTO-1 | 491/509 (YOYO-1), 514/533 (TOTO-1) | 1000-fold fluorescence enhancement; picomolar DNA detection |
Far-Red Optimized | YOYO-3, TOTO-3 | 612/631 (YOYO-3), 642/660 (TOTO-3) | Reduced autofluorescence; deeper tissue penetration; compatibility with common red lasers |
Extended Spectrum | POPO-3, BOBO-3 | 534/570 (POPO-3), 570/602 (BOBO-3) | Broad coverage across visible spectrum for multiplexing |
YOYO-3 occupies a critical niche within nucleic acid staining technologies due to its far-red excitation (612 nm) and emission (631 nm) maxima. This spectral profile provides three key advantages: (1) significant separation from common autofluorescence signals in biological samples, (2) compatibility with standard red laser lines (e.g., He-Ne 594 nm), and (3) reduced light scattering in turbid samples. Unlike intercalators like ethidium bromide, YOYO-3 exhibits >300-fold fluorescence enhancement upon DNA binding, yielding exceptional signal-to-background ratios [8] [9]. Its tetracationic structure promotes high-affinity electrostatic interactions with the DNA backbone, facilitating bis-intercalation that extends the DNA helix by approximately 0.34 nm per bound molecule. Nevertheless, researchers must account for concentration-dependent artifacts, including DNA elongation and photochemical cleavage under intense illumination [5] [10].
The combination of high quantum yield (Φ ~0.5 when bound) and low background fluorescence has established YOYO-3 as a cornerstone in several research areas: